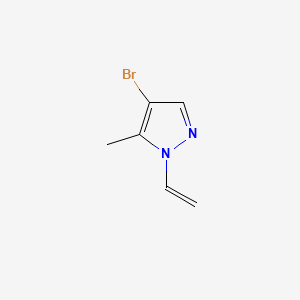

4-Bromo-5-methyl-1-vinyl-1H-pyrazole

Description

Properties

IUPAC Name |

4-bromo-1-ethenyl-5-methylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c1-3-9-5(2)6(7)4-8-9/h3-4H,1H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUZCBFWLCKSLIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C=C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.04 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Electrophilic Bromination

The most straightforward route involves bromination of 5-methyl-1-vinyl-1H-pyrazole. The methyl group at position 5 acts as an electron-donating group, directing electrophilic substitution to the 4-position.

Reagents and Conditions :

-

Bromine (Br₂) : Dissolved in dichloromethane (DCM) at 0–5°C, with gradual warming to room temperature.

-

N-Bromosuccinimide (NBS) : Used in tetrahydrofuran (THF) under reflux, often with a catalytic amount of Lewis acids (e.g., FeBr₃) to enhance regioselectivity.

Mechanistic Insights :

The reaction proceeds via electrophilic aromatic substitution, where Br⁺ attacks the electron-rich 4-position. The vinyl group at position 1 exerts minimal steric hindrance, favoring high yields (70–85%).

Challenges :

-

Competing bromination at position 3 may occur if temperature control is inadequate.

-

Over-bromination can lead to di-substituted byproducts, necessitating careful stoichiometric monitoring.

Cyclocondensation of Functionalized Hydrazines

Hydrazine-Maleic Diester Cyclization

Adapting methodologies from bromopyrazole synthesis, 4-bromo-5-methyl-1-vinyl-1H-pyrazole can be synthesized via cyclocondensation of hydrazines with α,β-unsaturated carbonyl compounds.

Procedure :

-

Step 1 : React 5-methylhydrazine with methyl maleate in an alkaline solution (e.g., sodium methoxide in methanol) at 80–90°C to form 3-hydroxy-5-methyl-1H-pyrazole-4-carboxylate.

-

Step 2 : Brominate the intermediate using phosphorus oxybromide (POBr₃) in acetonitrile at 80–90°C, replacing the hydroxyl group with bromine.

Advantages :

-

Eliminates the need for acetic acid or sodium bicarbonate, reducing byproduct formation.

-

Yields improve to 85–90% due to continuous reaction workflows.

Data Table 1 : Comparison of Brominating Agents

| Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Byproducts |

|---|---|---|---|---|

| Br₂ | DCM | 0–25 | 75 | 3-Bromo isomer (5%) |

| NBS | THF | 60–70 | 80 | Di-brominated (3%) |

| POBr₃ | Acetonitrile | 80–90 | 90 | <1% |

Sequential Functionalization of Pyrazole Intermediates

N-Vinylation of 4-Bromo-5-methyl-1H-pyrazole

Introducing the vinyl group after bromination ensures regiochemical control.

Method :

-

Alkylation : Treat 4-bromo-5-methyl-1H-pyrazole with vinyl bromide in the presence of a strong base (e.g., potassium tert-butoxide) in dimethylformamide (DMF) at 60°C.

-

Transition Metal Catalysis : Employ palladium-catalyzed coupling reactions using vinyl triflates or stannanes.

Yield Optimization :

-

Alkylation yields 65–75% product, with residual starting material recoverable via column chromatography.

-

Palladium-mediated methods achieve 80–85% yields but require stringent anhydrous conditions.

Industrial-Scale Production Insights

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-methyl-1-vinyl-1H-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 4-position can be substituted with other groups using nucleophilic substitution reactions.

Oxidation and Reduction: The vinyl group can undergo oxidation to form epoxides or reduction to form alkanes.

Cycloaddition Reactions: The pyrazole ring can participate in cycloaddition reactions to form more complex heterocyclic systems.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the bromine atom.

Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can be used to oxidize the vinyl group.

Reduction: Hydrogenation using palladium on carbon (Pd/C) can reduce the vinyl group.

Major Products

Substitution Products: Depending on the nucleophile used, various substituted pyrazoles can be obtained.

Oxidation Products: Epoxides or diols can be formed from the oxidation of the vinyl group.

Reduction Products: Alkanes can be formed from the reduction of the vinyl group.

Scientific Research Applications

Overview

4-Bromo-5-methyl-1-vinyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family, characterized by its five-membered ring containing two nitrogen atoms. The presence of bromine and a vinyl group in its structure enhances its chemical reactivity and biological activity, making it a significant compound in various scientific fields, particularly in medicinal chemistry, biology, and industrial applications.

Medicinal Chemistry

4-Bromo-5-methyl-1-vinyl-1H-pyrazole serves as a pivotal building block for synthesizing more complex pharmaceutical compounds. Its structural characteristics allow for modifications that can lead to novel drug candidates with enhanced therapeutic properties. Research indicates that pyrazole derivatives, including this compound, exhibit:

- Anticancer Activity : Studies have shown that compounds containing the pyrazole structure can inhibit the proliferation of various cancer cell lines. For instance, derivatives have demonstrated effectiveness against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells, suggesting potential applications in cancer therapy .

- Antimicrobial Properties : This compound has been evaluated for its antibacterial and antifungal activities. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, indicating its potential as a new antimicrobial agent .

Biological Studies

The biological activities of 4-Bromo-5-methyl-1-vinyl-1H-pyrazole extend beyond antimicrobial effects. It has been investigated for:

- Anti-inflammatory Effects : Research highlights the compound's ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in inflammatory responses. This suggests a role in treating inflammatory diseases .

- Mechanistic Insights : Investigations into its mechanisms of action have revealed that it may disrupt cellular energy metabolism by inhibiting ATP synthesis, which is vital for cellular function .

Case Studies

Several case studies underscore the efficacy of 4-Bromo-5-methyl-1-vinyl-1H-pyrazole:

Anticancer Efficacy

A study demonstrated that pyrazole derivatives could significantly inhibit cancer cell proliferation in vitro. Notably, compounds targeting breast cancer cells exhibited promising results .

Antimicrobial Screening

In vitro tests indicated that pyrazole derivatives could inhibit the growth of resistant bacterial strains, including multidrug-resistant variants of Staphylococcus aureus and Klebsiella pneumoniae. This highlights the potential for developing new antimicrobial agents from this compound.

Anti-inflammatory Studies

Research evaluating the anti-inflammatory effects of pyrazoles in animal models showed significant reductions in edema and inflammatory markers, suggesting therapeutic potential for inflammatory diseases .

Mechanism of Action

The mechanism of action of 4-Bromo-5-methyl-1-vinyl-1H-pyrazole depends on its specific application. In biological systems, pyrazole derivatives can interact with various molecular targets, including enzymes and receptors. The presence of the bromine atom and vinyl group can influence the compound’s binding affinity and selectivity towards these targets . The exact pathways involved may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 4-Bromo-5-methyl-1-vinyl-1H-pyrazole with structurally related pyrazole derivatives, emphasizing substituent variations and their implications:

Key Observations :

- Substituent Position 1: The vinyl group in the target compound (CH₂CH₂) contrasts with ethyl (CH₂CH₃), methyl (CH₃), and aromatic (C₆H₅) groups in analogues.

- Functional Groups: Methoxy (OCH₃) and amino (NH₂) groups at position 5 increase polarity and hydrogen-bonding capacity, impacting solubility and biological activity .

Spectroscopic and Physical Properties

- IR Spectroscopy : Compounds with carbonyl groups (e.g., esters in ) show strong C=O stretches near 1670 cm⁻¹, absent in the target compound .

- NMR Data : In 4-bromo-5-(methoxyphenyl) derivatives (), aromatic protons resonate at δ 7.80–8.10, while methyl groups appear near δ 1.16–2.47 . The vinyl group in the target compound would likely exhibit characteristic coupling patterns (e.g., δ 4.5–6.5 for CH₂=CH).

- Melting Points: Brominated pyrazoles generally have higher melting points (e.g., 129–130°C in ) compared to non-halogenated analogues due to increased molecular symmetry and intermolecular halogen bonding .

Q & A

Q. What are the common synthetic routes for 4-Bromo-5-methyl-1-vinyl-1H-pyrazole, and how can their efficiency be evaluated?

- Methodological Answer : The compound is typically synthesized via cyclization reactions or functionalization of pyrazole precursors. For example, the Vilsmeier-Haack reaction using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) can introduce aldehyde groups to pyrazole cores, as demonstrated in analogous brominated pyrazole syntheses . Efficiency is evaluated by reaction yield (via gravimetric analysis or HPLC), purity (NMR, LC-MS), and regioselectivity (monitored by TLC or GC-MS). Optimized conditions (e.g., 120°C for 10 hours) may enhance yield and reduce byproducts .

Q. Which spectroscopic techniques are critical for confirming the structure of 4-Bromo-5-methyl-1-vinyl-1H-pyrazole?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., vinyl group resonance at δ 4.8–6.2 ppm and bromine-induced deshielding) .

- IR Spectroscopy : Identifies functional groups (e.g., C-Br stretch ~550–600 cm⁻¹, vinyl C=C ~1600–1680 cm⁻¹) .

- X-ray Crystallography : Resolves molecular geometry and confirms substitution patterns, as seen in related pyrazole derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity in the synthesis of vinyl-substituted pyrazoles?

- Methodological Answer : Regioselectivity is influenced by:

- Catalysts : Transition metals (e.g., Cu(II)) or Lewis acids can direct substitution positions .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution at the 1-position .

- Temperature Control : Lower temperatures (0–25°C) may favor kinetic over thermodynamic products. Reaction progress should be tracked via in-situ FTIR or HPLC .

Q. What computational approaches are used to predict the reactivity of 4-Bromo-5-methyl-1-vinyl-1H-pyrazole in nucleophilic substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates charge distribution to identify electrophilic sites (e.g., bromine at C4 as a leaving group) .

- Molecular Dynamics Simulations : Model steric effects of the methyl and vinyl groups on reaction pathways .

- Hammett Constants : Predict substituent effects on reaction rates using meta/para electronic parameters .

Q. How should researchers address contradictory data between theoretical predictions and experimental results in pyrazole derivatives?

- Methodological Answer :

- Validation : Cross-check computational models with experimental data (e.g., comparing DFT-calculated vs. X-ray bond lengths) .

- Sensitivity Analysis : Vary computational parameters (basis sets, solvation models) to assess robustness .

- Mechanistic Probes : Use isotopic labeling (e.g., deuterated vinyl groups) to trace reaction pathways and resolve discrepancies .

Q. What strategies are effective in analyzing non-covalent interactions in crystal structures of halogenated pyrazoles?

- Methodological Answer :

- Mercury Software : Visualizes halogen bonding (C-Br⋯π interactions) and packing motifs using Crystal Structure Database (CSD) data .

- Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., Br⋯H interactions contributing 5–10% to crystal packing) .

- Thermal Diffraction : Assesses stability of non-covalent networks under temperature gradients .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in spectral data (e.g., NMR shifts) for structurally similar pyrazole derivatives?

- Methodological Answer :

- Comparative Databases : Cross-reference with published spectra of analogs (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid in ).

- Decoupling Experiments : Use 2D NMR (COSY, HSQC) to assign overlapping signals caused by substituent proximity .

- Crystallographic Validation : Resolve ambiguous assignments by correlating NMR data with X-ray-derived bond angles .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.